molecular formula C14H10O6 B1671438 Swertianin CAS No. 20882-75-1

Swertianin

Cat. No. B1671438
CAS RN: 20882-75-1
M. Wt: 274.22 g/mol
InChI Key: BDBVOZGRVBXANN-UHFFFAOYSA-N
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Description

Swertianin, also known as 当药宁 in Chinese, is a natural compound extracted from traditional Chinese herbs . It is a yellow crystalline solid that is soluble in water and ethanol . It is widely used for its anti-inflammatory, antioxidant, and anti-tumor properties . Research shows that Swertianin can inhibit the growth and spread of tumor cells and has an effect in reducing inflammation . In addition, Swertianin is also used as an adjuvant treatment for cardiovascular diseases and neurodegenerative diseases .


Synthesis Analysis

The synthesis of Swertianin is mainly obtained by extraction from Angelica . The specific method is to grind Angelica into powder, then extract it with a solvent such as water or ethanol . The obtained solution is filtered, concentrated, and crystallized to obtain Swertianin .


Molecular Structure Analysis

Swertianin is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 2, and 8 and a methoxy group at position 6 . Its molecular formula is C14H10O6 .


Physical And Chemical Properties Analysis

Swertianin has a molecular weight of 274.22 . It is a yellow crystalline solid that is soluble in water and ethanol . The density is 1.586, the melting point is 243℃, and the boiling point is 576.9°C at 760 mmHg .

Scientific Research Applications

Traditional Medicinal Plant

Swertia chirayita, a popular medicinal herb indigenous to the temperate Himalayas, is used in traditional medicine to treat numerous ailments . It’s known for its bitter taste caused by the presence of different bioactive compounds that are directly associated with human health welfare .

Treatment of Liver Disorders

One of the primary uses of Swertia chirayita is in the treatment of liver disorders . The plant’s bioactive compounds have been found to have hepatoprotective properties .

Anti-Diabetic Properties

Swertia chirayita is also used in the treatment of diabetes . The plant’s compounds have been found to have hypoglycemic effects .

Anti-Malarial Properties

Another significant application of Swertia chirayita is in the treatment of malaria . The plant’s compounds have been found to have antimalarial properties .

Antimicrobial Properties

The bioactive compounds in Swertia chirayita have been found to have antimicrobial properties . This makes it useful in the treatment of various infections.

Anti-Inflammatory Properties

Swertia chirayita has been found to have anti-inflammatory properties . This makes it useful in the treatment of conditions involving inflammation.

Anticarcinogenic Properties

Research has shown that Swertia chirayita has anticarcinogenic properties . This suggests potential applications in cancer treatment.

CNS Depressant Properties

Swertia chirayita has been found to have CNS depressant properties . This suggests potential applications in the treatment of conditions involving the central nervous system.

Mechanism of Action

Target of Action

Swertianin primarily targets oxidative stress in the body. It acts as an antioxidant , opposing oxidation or inhibiting reactions brought about by dioxygen or peroxides .

Mode of Action

Swertianin interacts with its targets by inhibiting lipid peroxidation and scavenging DPPH and superoxide free radicals . This interaction results in a reduction of oxidative stress in the body, thereby protecting cells from damage.

Pharmacokinetics

It is known that swertianin is soluble in organic solvents such as methanol, ethanol, and dmso , which suggests that it may be well-absorbed in the body

Result of Action

The primary result of Swertianin’s action is a reduction in oxidative stress in the body. This can lead to a decrease in inflammation and a reduction in cellular damage. Additionally, Swertianin has been found to inhibit γ-ray induced DNA damage of pBR322, suggesting a protective effect .

Action Environment

The action of Swertianin can be influenced by various environmental factors. For example, the plant from which Swertianin is derived, Swertia, is indigenous to the temperate Himalayas . The specific environmental conditions in this region, such as temperature and soil composition, may influence the concentration and bioactivity of Swertianin in the plant. Furthermore, the method of extraction and purification can also impact the efficacy and stability of Swertianin.

Future Directions

Swertianin has been found to exhibit antioxidant activities . It is also being explored for its potential in hair growth treatments . In a study, it was found that Swertianin Extract can stimulate hair growth by 150% after 19 days of use . It also effectively inhibits the operation of hair loss factors by up to 64% . These findings suggest that Swertianin has potential for future applications in hair growth and anti-hair loss products .

properties

IUPAC Name

1,2,8-trihydroxy-6-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c1-19-6-4-8(16)11-10(5-6)20-9-3-2-7(15)13(17)12(9)14(11)18/h2-5,15-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBVOZGRVBXANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174998
Record name Gentiakochianin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Swertianin

CAS RN

20882-75-1
Record name Swertianin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20882-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Gentiakochianin
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Record name 20882-75-1
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Record name Gentiakochianin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SWERTIANIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is swertianin and where is it found?

A1: Swertianin is a naturally occurring xanthone, a class of organic compounds known for their diverse biological activities. It is primarily found in plants belonging to the genus Swertia, notably Swertia japonica [], Swertia delavayi [], Swertia corymbosa [, ], and Swertia thomsonii [].

Q2: What is the chemical structure of swertianin?

A2: Swertianin is a tetraoxygenated xanthone with the chemical formula C14H10O6. Its structure consists of a xanthone backbone with three hydroxyl groups (-OH) at positions 1, 7, and 8, and a methoxy group (-OCH3) at position 3.

Q3: What are the reported biological activities of swertianin?

A3: Swertianin has demonstrated promising antioxidant [, , ], anti-inflammatory [], and anticonvulsant properties [] in various in vitro and in vivo studies.

Q4: How does swertianin exhibit its antioxidant activity?

A4: While the exact mechanism remains to be fully elucidated, swertianin's antioxidant activity is likely attributed to its ability to scavenge free radicals, as evidenced by its strong activity in DPPH and ABTS radical scavenging assays [, ]. The catecholic moiety and the conjugated system within the xanthone structure likely contribute to its radical scavenging potential [].

Q5: Has swertianin shown any potential in protecting against radiation damage?

A5: While not directly studied with swertianin itself, a closely related compound, norswertianin-1-O-primveroside (a swertianin glycoside), exhibited antioxidant properties and protective effects against radiation-induced damage in human lymphocytes [].

Q6: What is the role of mass spectrometry in understanding swertianin and its interactions?

A7: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been instrumental in investigating the structure and fragmentation patterns of swertianin-metal complexes [, ]. This technique has provided valuable insights into the potential metal coordination sites within the swertianin molecule.

Q7: What types of metal ions have been shown to interact with swertianin?

A8: Studies have revealed that swertianin can form complexes with various metal ions, including Mn(II), Al(III), and Cu(II) [, ]. The hydroxyl groups in the xanthone structure, particularly those at C-1 and C-8, along with the carbonyl group, are believed to be the primary sites for metal coordination [].

Q8: Are there any studies exploring the structure-activity relationship (SAR) of swertianin?

A9: While dedicated SAR studies focusing solely on swertianin are limited in the provided research, the isolation and characterization of various xanthones from Swertia species, including swertianin, decussatin, and methylswertianin, offer some insights into structure-activity trends within this class of compounds [, , , , , ]. Further research is needed to fully understand how specific structural modifications impact the activity and potency of swertianin.

Q9: What analytical techniques are commonly employed to identify and quantify swertianin?

A9: Several analytical methods are used to study swertianin, including:

  • Spectroscopy: UV, IR, MS, and NMR are frequently employed for structural elucidation and confirmation of swertianin [, , , ].
  • Chromatography: Column chromatography, often with silica gel as the stationary phase, is a key technique for separating and purifying swertianin from plant extracts [, , , , ].
  • High-performance liquid chromatography (HPLC): This technique, coupled with suitable detectors, allows for the quantitative determination of swertianin in plant materials and extracts [].

Q10: Are there any known methods for enhancing the production of swertianin?

A11: Plant tissue culture techniques, particularly direct somatic embryogenesis, have been successfully applied to Swertia corymbosa [, ]. Notably, somatic embryos at the globular stage were found to possess higher swertianin content compared to other developmental stages []. This suggests that controlled in vitro cultures could offer a means to enhance the production of this valuable compound.

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